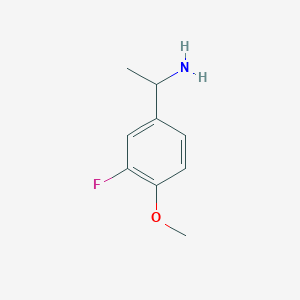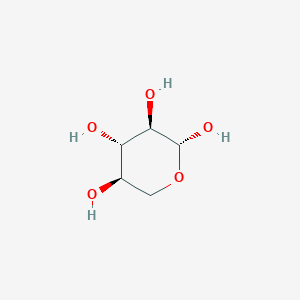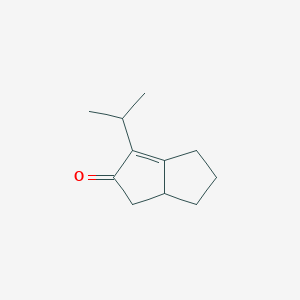
1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one is a chemical compound with potential applications in scientific research. It is a bicyclic ketone with a unique structure that makes it an interesting target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one is not fully understood. However, studies suggest that the compound may work by inhibiting certain enzymes involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one has a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one in lab experiments is its unique structure, which makes it an interesting target for synthesis and investigation. However, a limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to explore its potential.
Direcciones Futuras
There are many potential future directions for research on 1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one. Some possible areas of interest include:
- Further investigation of the compound's anticancer properties and potential use as an anticancer agent.
- Studies to better understand the mechanism of action and identify potential targets for drug development.
- Exploration of the compound's anti-inflammatory effects and potential use in treating inflammatory diseases.
- Investigation of the compound's potential as a starting point for the development of new drugs with unique structures and mechanisms of action.
Métodos De Síntesis
The synthesis of 1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one has been described in the literature. One method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of chemical transformations to yield the final compound.
Aplicaciones Científicas De Investigación
1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one has been studied for its potential use in various scientific research applications. One area of interest is in the development of new drugs. The compound has been shown to have activity against certain types of cancer cells, and research is ongoing to explore its potential as an anticancer agent.
Propiedades
Número CAS |
109841-33-0 |
|---|---|
Nombre del producto |
1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one |
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
3-propan-2-yl-4,5,6,6a-tetrahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C11H16O/c1-7(2)11-9-5-3-4-8(9)6-10(11)12/h7-8H,3-6H2,1-2H3 |
Clave InChI |
PVUDUBLEHJPINV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C2CCCC2CC1=O |
SMILES canónico |
CC(C)C1=C2CCCC2CC1=O |
Sinónimos |
2(1H)-Pentalenone,4,5,6,6a-tetrahydro-3-isopropyl-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



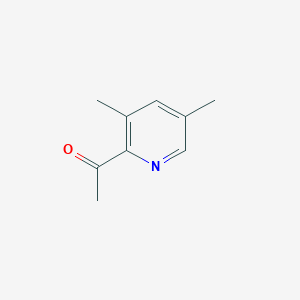
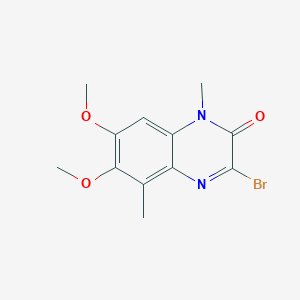
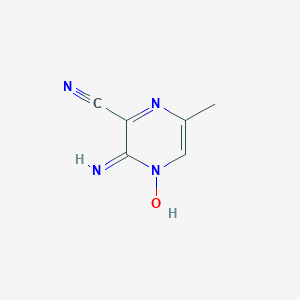
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
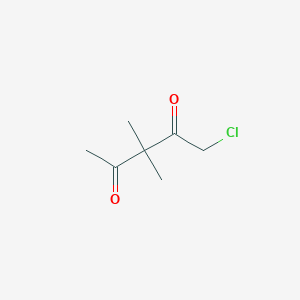
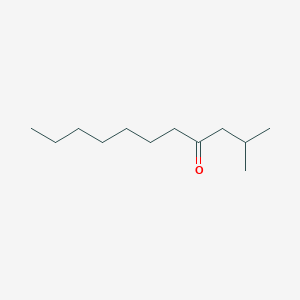
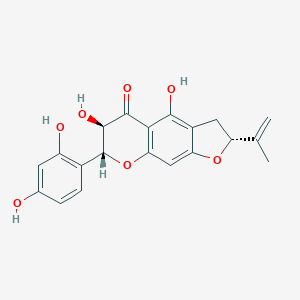
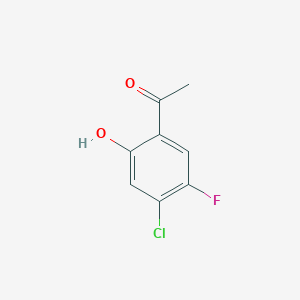
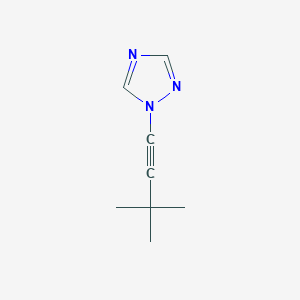
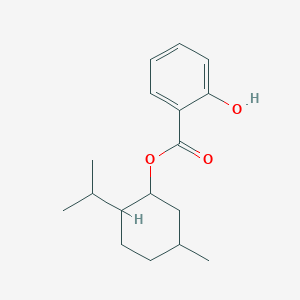
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
